molecular formula C19H14O2 B15289346 (Z)-2-naphthalen-1-yl-3-phenylprop-2-enoic acid CAS No. 71432-05-8

(Z)-2-naphthalen-1-yl-3-phenylprop-2-enoic acid

Katalognummer: B15289346
CAS-Nummer: 71432-05-8
Molekulargewicht: 274.3 g/mol
InChI-Schlüssel: WDTPMTWSUDHDGR-AQTBWJFISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-2-naphthalen-1-yl-3-phenylprop-2-enoic acid is an organic compound characterized by its unique structure, which includes a naphthalene ring and a phenylpropene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-naphthalen-1-yl-3-phenylprop-2-enoic acid typically involves the condensation of naphthalene derivatives with cinnamic acid derivatives under specific conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, followed by acidification to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-2-naphthalen-1-yl-3-phenylprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of naphthoic acids or phenylpropanoic acids.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

(Z)-2-naphthalen-1-yl-3-phenylprop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (Z)-2-naphthalen-1-yl-3-phenylprop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cinnamic Acid: Shares the phenylpropene moiety but lacks the naphthalene ring.

    Naphthoic Acid: Contains the naphthalene ring but lacks the phenylpropene moiety.

    Phenylpropanoic Acid: Contains the phenylpropene moiety but lacks the naphthalene ring.

Uniqueness

(Z)-2-naphthalen-1-yl-3-phenylprop-2-enoic acid is unique due to the combination of both naphthalene and phenylpropene structures, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

71432-05-8

Molekularformel

C19H14O2

Molekulargewicht

274.3 g/mol

IUPAC-Name

(Z)-2-naphthalen-1-yl-3-phenylprop-2-enoic acid

InChI

InChI=1S/C19H14O2/c20-19(21)18(13-14-7-2-1-3-8-14)17-12-6-10-15-9-4-5-11-16(15)17/h1-13H,(H,20,21)/b18-13-

InChI-Schlüssel

WDTPMTWSUDHDGR-AQTBWJFISA-N

Isomerische SMILES

C1=CC=C(C=C1)/C=C(/C2=CC=CC3=CC=CC=C32)\C(=O)O

Kanonische SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC3=CC=CC=C32)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.